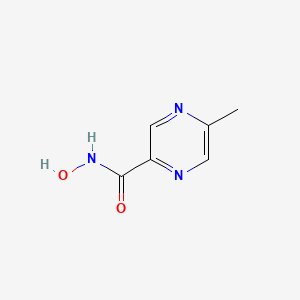
N-Hydroxy-5-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-5-methylpyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methylpyrazine-2-carboxamide typically involves the amidation of pyrazine-2-carboxylic acid with hydroxylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and purity. Common reagents include thionyl chloride for activating the carboxylic acid, followed by the addition of hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-Hydroxy-5-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyridone-5-carboxamide: This compound is structurally similar and has been studied for its biological activities.
N-Methyl-4-pyridone-5-carboxamide: Another similar compound with potential therapeutic applications.
Uniqueness
N-Hydroxy-5-methylpyrazine-2-carboxamide is unique due to its specific hydroxyl and methyl substitutions on the pyrazine ring, which confer distinct chemical and biological properties compared to other pyrazine derivatives .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-hydroxy-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-8-5(3-7-4)6(10)9-11/h2-3,11H,1H3,(H,9,10) |
InChI Key |
MQSLJSUNUUVDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















